molecular formula C20H22N2O6 B11508146 Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester

Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester

Cat. No.: B11508146
M. Wt: 386.4 g/mol
InChI Key: IAOKNUOHQVCTFZ-UHFFFAOYSA-N
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Description

Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include:

    Nitration: Introduction of a nitro group into the aromatic ring.

    Acylation: Formation of an amide bond by reacting an amine with an acyl chloride.

    Esterification: Conversion of a carboxylic acid to an ester using an alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Conversion to the corresponding carboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Propionic acid derivatives: Compounds with similar structural features but different substituents.

    Benzoylamino compounds: Molecules containing the benzoylamino group.

    Nitroaromatic compounds: Aromatic compounds with nitro groups.

Uniqueness

Propionic acid, 3-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzoylamino)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]propanoate

InChI

InChI=1S/C20H22N2O6/c1-4-28-19(23)12-17(14-7-9-16(27-3)10-8-14)21-20(24)15-6-5-13(2)18(11-15)22(25)26/h5-11,17H,4,12H2,1-3H3,(H,21,24)

InChI Key

IAOKNUOHQVCTFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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